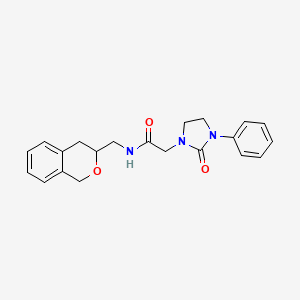
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines an isochroman moiety with an imidazolidinone ring, linked through an acetamide bridge, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid or its derivatives. The reaction conditions often include:
Amidation Reaction: The coupling of the amine and acid components is usually facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Solvent: Common solvents for this reaction include dichloromethane (DCM) or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for cost-effectiveness and yield. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to reduce reaction times and improve yields.
Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isochroman moiety can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce different imidazolidinone derivatives.
科学研究应用
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is studied for its unique reactivity and potential as a building block in organic synthesis.
Biology: The compound’s biological activity is of interest, particularly its potential as a pharmacophore in drug design.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism by which N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but could involve key signaling cascades such as MAPK/ERK or PI3K/Akt.
相似化合物的比较
Similar Compounds
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-methylimidazolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-ethylimidazolidin-1-yl)acetamide: Contains an ethyl group instead of a phenyl group.
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-benzylimidazolidin-1-yl)acetamide: Features a benzyl group instead of a phenyl group.
Uniqueness
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group in the imidazolidinone ring, in particular, may enhance its interaction with certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEJPEIQPRDOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2722078.png)
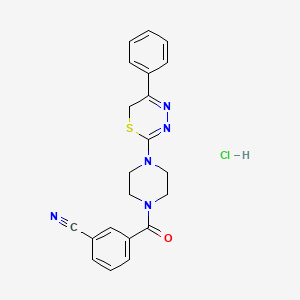

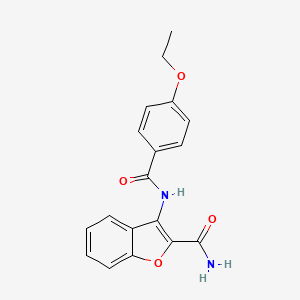

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)
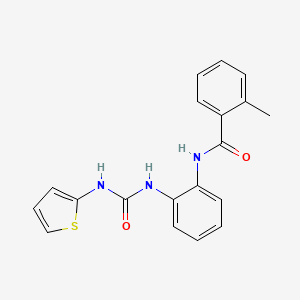
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)
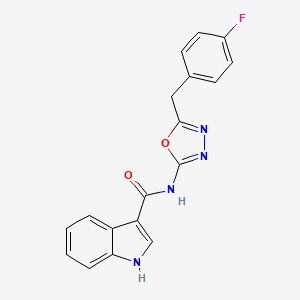
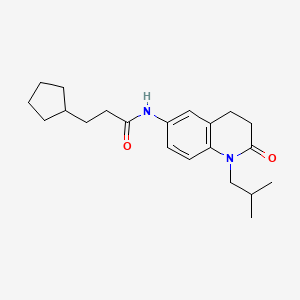
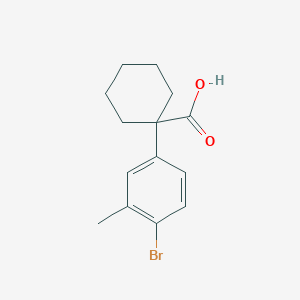
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722097.png)
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)
